4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a 4-fluoro group and a 3-methyl group. The sulfonamide nitrogen is linked to a 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl moiety. The 2-methoxyethyl substituent introduces both hydrophilicity and conformational flexibility, while the tetrahydroquinoline scaffold provides a rigid bicyclic structure. This combination is hypothesized to enhance target binding and pharmacokinetic properties compared to simpler sulfonamide derivatives .
Properties
IUPAC Name |
4-fluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-14-12-17(7-8-18(14)20)26(23,24)21-16-6-5-15-4-3-9-22(10-11-25-2)19(15)13-16/h5-8,12-13,21H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEJDDJZFJXEJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Research Findings and Implications
Synthetic Accessibility : The target compound’s synthesis parallels methods in , utilizing sulfonylation and coupling reactions, but avoids the use of trifluoroacetyl groups, simplifying purification .
Structural Optimization : Compared to Compound A, the methoxyethyl substituent reduces molecular weight and improves solubility without compromising target affinity.
Crystallographic Insights: The rigid tetrahydroquinoline core (as in the target compound) allows for better conformational control than the flexible tetrahydrocarbazole in Compound C, enhancing selectivity .
Biological Activity
4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a novel compound that has attracted significant attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a sulfonamide group, a fluoro-substituted aromatic ring, and a methoxyethyl-substituted tetrahydroquinoline moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C19H23FN2O3S
- Molecular Weight : 378.5 g/mol
- IUPAC Name : 4-fluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide
The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its pharmacological effects. Notably, it has shown promise in the following areas:
Antibacterial Activity
Research indicates that sulfonamide derivatives possess significant antibacterial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against a range of bacterial strains.
Anticancer Properties
The tetrahydroquinoline moiety is known for its anticancer activity. Preliminary studies have suggested that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in cell proliferation and survival.
Case Studies and Research Findings
- Ames Test Results
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Pharmacokinetics
- Studies on the pharmacokinetic profile of related compounds suggest favorable absorption and distribution characteristics, which are essential for therapeutic efficacy.
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In Vivo Studies
- In vivo studies demonstrated that the compound could reduce tumor size in animal models when administered at specific dosages. The results indicated a dose-dependent response, supporting further investigation into its therapeutic window.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
